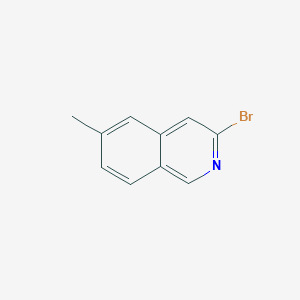
Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate is an organic compound that features a biphenyl group attached to a hydroxypropanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-Biphenylyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(4-Biphenylyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-Biphenylyl)-3-hydroxypropanol.
Substitution: 4-Nitrobiphenyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropanoate ester can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(4-Phenylphenyl)-3-hydroxypropanoate: Similar structure but with different substituents on the biphenyl group.
Ethyl 3-(4-Biphenylyl)-3-oxopropanoate: An oxidized form of the compound.
Ethyl 3-(4-Biphenylyl)-3-hydroxybutanoate: A homologous compound with an additional methylene group.
Uniqueness
Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate is unique due to its specific combination of a biphenyl group and a hydroxypropanoate ester, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H18O3 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-3-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C17H18O3/c1-2-20-17(19)12-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16,18H,2,12H2,1H3 |
Clé InChI |
ZVHTWEUBTCHDQJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan](/img/structure/B13682302.png)






![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)

![(E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B13682340.png)


